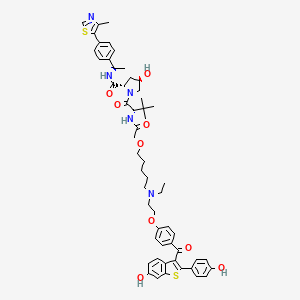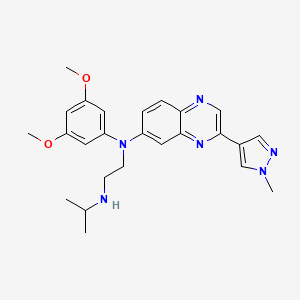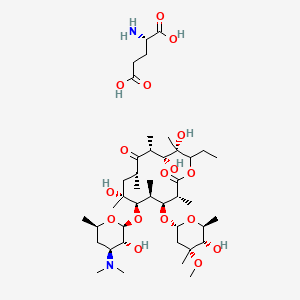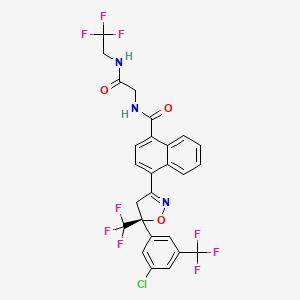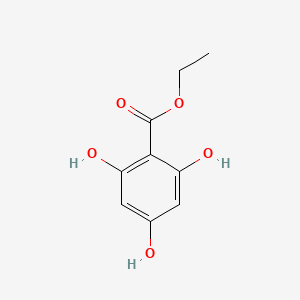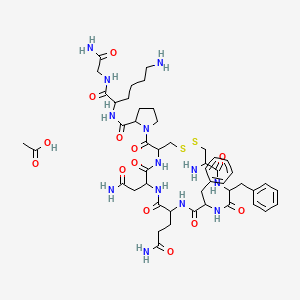
Felypressin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felypressin Acetate is a synthetic nonapeptide and a non-catecholamine vasoconstrictor . It is used primarily as a hemostatic and is widely used in dental procedures . It comprises cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues .
Molecular Structure Analysis
Felypressin Acetate is a nonapeptide, meaning it consists of nine amino acids. The sequence of these amino acids is cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide . A disulfide bridge joins the two cysteine residues .Chemical Reactions Analysis
Felypressin Acetate is a synthetic analog of lypressin or vasopressin with a greater vasoconstrictor activity than antidiuretic action . It binds to the vasopressin receptor V1a, causing contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .Physical And Chemical Properties Analysis
Felypressin Acetate has a molecular weight of 1100.28 and its formula is C48H69N13O13S2 . It is a solid substance and is soluble in water .Aplicaciones Científicas De Investigación
Local Anaesthetic in Dental Procedures
Felypressin Acetate is commonly used as a vasoconstrictor in local anaesthetic injections for dental use . It helps to restrict the flow of the anaesthetic to the specific area where the dental procedure is being performed, thereby increasing the duration and quality of the anaesthesia .
Treatment of Pain and Inflammation of the Mouth
Felypressin Acetate is an ingredient of preparations that have been used for the treatment of pain and inflammation of the mouth . It helps to reduce swelling and alleviate discomfort, making it beneficial for patients suffering from oral conditions .
Hemostatic Agent
Felypressin Acetate has a greater vasoconstrictor activity than antidiuretic action, and it is used primarily as a hemostatic . This means it can help control bleeding by causing blood vessels to constrict, which is particularly useful in surgical procedures .
Alternative to Adrenaline as a Localising Agent
Felypressin Acetate is used as an alternative to adrenaline as a localising agent . This is particularly useful in patients who may have contraindications to adrenaline, such as those with certain cardiovascular conditions .
Research Use
Felypressin Acetate is used for research purposes due to its ability to activate the AVP Receptor V1a . This receptor plays a crucial role in various physiological processes, including blood pressure regulation and water homeostasis .
Pharmacological Studies
Felypressin Acetate’s unique properties make it a subject of interest in pharmacological studies . Its mechanism of action, absorption, distribution, metabolism, and elimination are areas of ongoing research .
Safety And Hazards
Felypressin Acetate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, the affected area should be washed immediately with water and mild soap .
Direcciones Futuras
While the future directions for Felypressin Acetate are not explicitly mentioned in the search results, it is noted that Felypressin Acetate is a synthetic analog of lypressin or vasopressin, which has been widely studied . Therefore, future research could potentially focus on further understanding the mechanisms of Felypressin Acetate and exploring its potential applications in medical and dental procedures.
Propiedades
IUPAC Name |
acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONQCMCHGLZABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O13S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Felypressin Acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

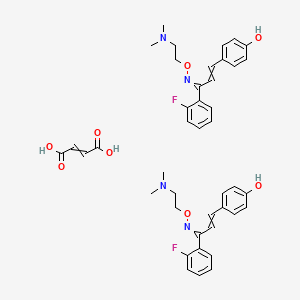
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)
